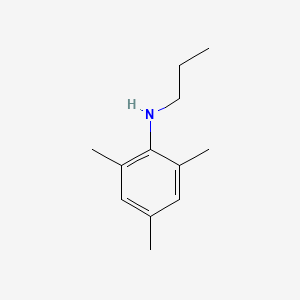

2,4,6-trimethyl-N-propylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

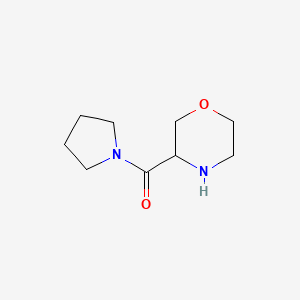

2,4,6-Trimethyl-N-propylaniline is a chemical compound that is a derivative of aniline, where the aniline hydrogen atoms are substituted with methyl groups and a propyl group. This compound is of interest in various chemical research areas due to its unique structural properties and potential applications.

Synthesis Analysis

The synthesis of 2,4,6-trimethylaniline complexes has been successfully achieved, as described in the research on iron carbonyl complexes. These complexes were synthesized and isolated in high yields as tetrafluoroborate salts and were characterized using various analytical techniques, including NMR, IR, elemental analysis, thermogravimetric analysis, and X-ray crystallography . Another study reported the synthesis of a novel series of 3-arylazo-2,4,6-trimethyl quinoline derivatives through the condensation of 2-arylhydrazono pentane 2,4-diones with 4-aminotoluene under dehydrating conditions .

Molecular Structure Analysis

The molecular structure of 2,4,6-trimethylaniline complexes has been determined through X-ray crystallography. Compounds with this structure have been found to crystallize in different space groups, with considerable thermal stability close to their melting points . The structure of N-(5-hydroxysalicylidene)-2,4,6-trimethylaniline has been resolved to study the influence of intermolecular hydrogen-bond networks on its thermochromic and photochromic properties .

Chemical Reactions Analysis

The chemical behavior of 2,4,6-trimethylaniline derivatives in reactions is not directly detailed in the provided papers. However, the synthesis processes mentioned involve chemical reactions that lead to the formation of these derivatives, indicating their reactivity under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-trimethylaniline derivatives have been explored through various studies. The compounds exhibit considerable thermal stability, which is an important physical property for potential applications . The electrochemical behavior of substituted 3-arylazo-2,4,6-trimethylquinolines has been comprehensively studied, showing that these compounds exhibit two-electron diffusion-controlled, irreversible reduction waves . The crystal structure of 2,4,6-trimethylanilinium chloride reveals a packing described as columns formed through hydrogen bonds and π-π stacking, which are significant for understanding the compound's solid-state properties . Additionally, the structure of the catena-poly[tris(2,4,6-trimethylanilinium) [(tetrachloridocadmium)-μ-chlorido]] compound shows trimethylanilinium cations forming stacks between chains of CdCl6 octahedra, which is relevant for its chemical properties .

Applications De Recherche Scientifique

Electropolymerization and Solubility

- Electropolymerization of 2-Propylaniline : A study by Bidan, Geniés, and Penneau (1989) in the "Journal of Electroanalytical Chemistry" discovered that electropolymerization of 2-propylaniline in acidic mediums leads to the formation of poly(2-propylaniline) films. These films are unique as they are soluble in reduced state in weakly polar organic solvents and exhibit electroactivity sensitive to the medium's acidity and hydrophobicity (Bidan, Geniés, & Penneau, 1989).

Mutagenicity and Genetic Toxicity

- Mutagenicities of 2-Propylaniline and 4-Propylaniline : Rim and Kim (2018) in "Toxicology and Environmental Health Sciences" conducted an Ames bacterial mutation test revealing that 2-propylaniline and 4-propylaniline exhibit mutagenic and potentially carcinogenic properties. This underscores their genetic toxicity, which is significant in industrial safety and health contexts (Rim & Kim, 2018).

Chromatin State in Cells

- Genome-Wide Chromatin State Maps : Mikkelsen et al. (2007) in "Nature" utilized single-molecule-based sequencing for high-throughput profiling of histone modifications in mammalian cells, highlighting the role of lysine trimethylation in gene expression and repression. This research provides a framework for applying comprehensive chromatin profiling in various mammalian cell populations (Mikkelsen et al., 2007).

Hydrodenitrogenation in Chemical Synthesis

- Hydrodenitrogenation of Quinoline : Lee, Abe, Reimer, and Bell (1993) in the "Journal of Catalysis" examined the hydrodenitrogenation of quinoline over Mo2N, leading to the formation of 2-propylaniline. This process is vital in chemical synthesis, highlighting the role of 2-propylaniline as an intermediate (Lee, Abe, Reimer, & Bell, 1993).

DNA Damage Assessment

- DNA Damage in Liver Cells : Przybojewska (1999) in "Cancer letters" used the alkaline single cell gel electrophoresis assay to measure DNA damage in liver cells of mice exposed to 2,4-dimethylaniline and 2,4,6-trimethylaniline. This study provides insights into the genotoxic effects of these compounds (Przybojewska, 1999).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2,4,6-trimethyl-N-propylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-5-6-13-12-10(3)7-9(2)8-11(12)4/h7-8,13H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYNECJLLRUEFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)